Methyl[(2,4,6-trimethylphenyl)methyl]amine
Description
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Properties
IUPAC Name |
N-methyl-1-(2,4,6-trimethylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-5-9(2)11(7-12-4)10(3)6-8/h5-6,12H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBUJPLDRGYQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286985 | |
| Record name | N,2,4,6-Tetramethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3137-93-7 | |
| Record name | N,2,4,6-Tetramethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3137-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,2,4,6-Tetramethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Substituted Benzylamine Chemistry and Sterically Hindered Amines
Benzylamines are a class of organic compounds featuring a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. They are fundamental building blocks in organic synthesis and are precursors to a wide array of pharmaceuticals, agrochemicals, and materials. The reactivity and properties of benzylamines can be finely tuned through substitution on both the aromatic ring and the nitrogen atom.
Methyl[(2,4,6-trimethylphenyl)methyl]amine is a highly substituted benzylamine (B48309). The core structure is a benzylamine that is substituted on the nitrogen atom with a methyl group and on the phenyl ring with three methyl groups at the 2, 4, and 6 positions. This substitution pattern places the compound into the sub-class of sterically hindered amines.
Steric hindrance refers to the influence of the spatial arrangement of atoms within a molecule on its reactivity. nih.gov Large, bulky groups can physically obstruct the approach of reagents to a reactive site, thereby slowing down or preventing reactions. researchgate.net In the case of amines, steric hindrance around the nitrogen atom's lone pair of electrons can significantly modify its basicity and nucleophilicity. Research on protonated benzylamines has shown that the steric effect of substituents can dictate the rotational dynamics around the C-N bond. researchgate.net While a simple amine's lone pair is readily available for chemical reactions, the bulky mesityl group in this compound shields the nitrogen center, a characteristic that is highly sought after in various chemical applications to control reactivity and enhance selectivity. rsc.org
Significance of the 2,4,6 Trimethylphenyl Mesityl Moiety in Organic and Organometallic Systems
The 2,4,6-trimethylphenyl group, commonly known as the mesityl (Mes) group, is one of the most important bulky substituents in chemistry. Its significance stems from the three methyl groups, particularly the two in the ortho positions, which create a sterically crowded environment.
Key Roles of the Mesityl Group:
Steric Protection: The primary role of the mesityl group is to provide steric bulk. This bulk can stabilize reactive intermediates, prevent unwanted side reactions, and enforce specific geometries on molecules. For example, mesityl groups are crucial in the design of N-heterocyclic carbene (NHC) catalysts, where their presence accelerates the formation of key intermediates. nih.govrsc.org
Ligand Design in Organometallic Chemistry: The mesityl group is a cornerstone in the design of ligands for transition metal catalysts. wikipedia.org Ligands containing mesityl groups, such as trimesitylphosphine, are used in a variety of cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. sigmaaldrich.com The steric bulk of the mesityl groups influences the coordination environment of the metal center, which in turn affects the catalyst's activity, selectivity, and stability. acs.org
Modulation of Electronic Properties: While primarily known for its steric effects, the three electron-donating methyl groups also influence the electronic properties of the aromatic ring, making it more electron-rich compared to an unsubstituted phenyl ring.
The influence of the mesityl group is evident in the properties of various compounds, as illustrated in the table below.
| Compound Name | Formula | Key Feature/Application Related to Mesityl Group |
| 2,4,6-Trimethylaniline (B148799) (Mesidine) | C9H13N | Precursor to bulky ligands like IMes for Grubbs' catalyst. wikipedia.org |
| Mesitylcopper(I) | (C9H11Cu)n | A powerful tool in synthesis, used for C-C and C-heteroatom bond formation. acs.org |
| Tris(2,4,6-trimethylphenyl)phosphine | C27H33P | A bulky phosphine (B1218219) ligand used in various cross-coupling reactions. sigmaaldrich.com |
| Bis(2,4,6-trimethylphenyl)phosphine oxide | C18H23OP | A sterically hindered secondary phosphine oxide with applications in phosphorylation reactions. researchgate.net |
Overview of Key Research Directions for Methyl 2,4,6 Trimethylphenyl Methyl Amine
Direct Synthesis Approaches to this compound
Direct methods offer the most straightforward pathways to the target compound, typically involving a single key bond-forming reaction from advanced intermediates.
Reductive amination, or reductive alkylation, stands as a prominent and versatile method for amine synthesis. wikipedia.org This process involves the reaction of a carbonyl compound, in this case, 2,4,6-trimethylbenzaldehyde (B22134), with a primary amine, methylamine (B109427). The reaction proceeds via the formation of an intermediate imine (or the corresponding hemiaminal), which is then reduced in situ to the desired secondary amine. wikipedia.org
This reaction can be performed in a one-pot fashion, where the aldehyde, amine, and reducing agent are combined, or as a two-step process where the imine is pre-formed and then reduced. wikipedia.org The choice of reducing agent is critical for the success of the reaction, with several hydridic reducing agents being particularly effective. These agents are selected for their ability to selectively reduce the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.com
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Characteristics |
|---|---|---|
| Sodium triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | A mild and selective reagent, often the preferred choice for reductive aminations. It is particularly effective for a wide range of aldehydes and ketones. masterorganicchemistry.comresearchgate.net |
| Sodium cyanoborohydride | NaBH₃CN | Effective at a slightly acidic pH, where imine formation is favorable. Its toxicity due to cyanide is a notable drawback. masterorganicchemistry.com |
| Sodium borohydride (B1222165) | NaBH₄ | A common reducing agent, though less selective than NaBH(OAc)₃ or NaBH₃CN. It can also reduce the starting aldehyde if conditions are not carefully controlled. masterorganicchemistry.comresearchgate.net |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | A "green" chemistry approach that uses hydrogen gas and a metal catalyst. It is highly efficient but may require specialized pressure equipment. wikipedia.orgchemicalbook.com |
The reaction conditions are typically kept neutral or weakly acidic to facilitate the formation of the imine intermediate. wikipedia.org
The N-alkylation of methylamine with a suitable 2,4,6-trimethylbenzyl electrophile provides another direct route to the target molecule. wikipedia.org This method is a classical nucleophilic aliphatic substitution, where the nitrogen atom of methylamine acts as the nucleophile, attacking the benzylic carbon and displacing a leaving group, typically a halide. wikipedia.orgyoutube.com
The most common substrates for this reaction are 2,4,6-trimethylbenzyl chloride or 2,4,6-trimethylbenzyl bromide. mdpi.comalfa-chemistry.com The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
(CH₃)₃C₆H₂CH₂-X + CH₃NH₂ → (CH₃)₃C₆H₂CH₂NHCH₃ + HX (where X = Cl, Br)
A significant challenge in this method is controlling the degree of alkylation. The primary product, this compound, is itself a nucleophile and can react further with the benzyl (B1604629) halide to produce the tertiary amine, [(2,4,6-trimethylbenzyl)₂]methylamine. This can be followed by a second overalkylation to form a quaternary ammonium (B1175870) salt. wikipedia.org To favor the formation of the desired secondary amine, reaction conditions such as stoichiometry (using an excess of methylamine) must be carefully controlled.
Beyond the primary methods, other strategies can be employed. A notable alternative is the use of 2,4,6-trimethylbenzyl alcohol as the alkylating agent in a catalytically driven process. This approach is considered a greener alternative to using alkyl halides as it produces water as the only byproduct. wikipedia.org These reactions often require transition-metal catalysts, such as those based on iridium or ruthenium, to activate the alcohol for nucleophilic attack by the amine. acs.orgnih.gov
Another plausible, albeit more complex, route involves the reduction of N-methyl-2,4,6-trimethylbenzamide. This would first require the synthesis of 2,4,6-trimethylbenzoic acid, conversion to its corresponding acyl chloride, and subsequent reaction with methylamine to form the amide. The final step would be the reduction of the amide carbonyl group to a methylene (B1212753) group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Precursor Synthesis and Derivatization for this compound Pathways
The successful synthesis of the target compound is heavily reliant on the availability and purity of its key precursors.
The synthesis of the 2,4,6-trimethylbenzyl moiety is foundational. The common starting material for these precursors is mesitylene (B46885) (1,3,5-trimethylbenzene).
2,4,6-Trimethylbenzaldehyde: This aldehyde is a crucial precursor for the reductive amination pathway. It can be synthesized from mesitylene through various formylation reactions. dissertationtopic.net The sterically hindered nature of the aromatic ring influences the choice of synthetic method.
Table 2: Synthetic Methods for 2,4,6-Trimethylbenzaldehyde from Mesitylene
| Method | Reagents | Typical Yield | Notes |
|---|---|---|---|
| Rieche Formylation | Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄, AlCl₃) | >84-88% | A high-yield method that is effective for sterically hindered substrates. google.com |
| Gattermann-Koch Reaction | CO, HCl, AlCl₃/Cu₂Cl₂ | 59% | A classic formylation method using carbon monoxide and hydrogen chloride. dissertationtopic.netprepchem.com |
| Gattermann Reaction | HCN, HCl, Zn(CN)₂/AlCl₃ | 75-81% | A variation that uses hydrogen cyanide, though the high toxicity of the reagents is a significant concern. |
| Oxidation of 2,4,6-Trimethylbenzyl Alcohol | - | - | A potential route, but the starting alcohol itself is often prepared from the aldehyde. google.com |
| Reduction of Mesitoyl Chloride | H₂ over Pd/BaSO₄ (Rosenmund Reduction) | 70-80% | Involves the catalytic hydrogenation of the corresponding acyl chloride. |
2,4,6-Trimethylbenzyl Halides: These compounds are the key electrophiles for N-alkylation routes.
2,4,6-Trimethylbenzyl chloride can be reliably synthesized through the chloromethylation of mesitylene. mdpi.com
2,4,6-Trimethylbenzyl bromide is another viable precursor. alfa-chemistry.com Its synthesis can be achieved through methods analogous to the preparation of benzyl bromide, such as the reaction of 2,4,6-trimethylbenzyl alcohol with hydrobromic acid. sciencemadness.org
The primary amine component, methylamine , is a fundamental building block in organic synthesis and is widely available commercially as a solution in water, ethanol, or THF, or as the hydrochloride salt.
Other related amine intermediates, while not always directly used for the synthesis of the target molecule, are important in the broader context of aromatic amine chemistry. For example, 2,4,6-trimethylaniline (B148799) (mesidine) is a commercially significant aromatic amine prepared by the selective nitration of mesitylene, followed by the reduction of the nitro group. wikipedia.orgchemicalbook.com This compound serves as a precursor for various dyes and bulky ligands, such as those used to form N-heterocyclic carbenes (NHCs) like IMes. wikipedia.org
Optimization of Synthetic Efficiency and Yield for this compound
The synthesis of this compound is primarily approached via two main pathways: reductive amination of 2,4,6-trimethylbenzaldehyde with methylamine, or N-alkylation of methylamine with a 2,4,6-trimethylbenzyl halide. The significant steric hindrance posed by the ortho-methyl groups on the phenyl ring is a critical factor that can impede reaction rates and lower yields, making optimization essential.
Reductive Amination Route:
This one-pot reaction involves the formation of an intermediate imine from 2,4,6-trimethylbenzaldehyde and methylamine, which is then reduced in situ to the target secondary amine. wikipedia.org The key to high yield is balancing the rate of imine formation against the rate of reduction of the starting aldehyde and the product imine.
Key optimization parameters include:
Choice of Reducing Agent: Mild and selective reducing agents are preferred to avoid the reduction of the aldehyde before imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is less reactive towards ketones and aldehydes but readily reduces the protonated imine intermediate. organic-chemistry.orgmasterorganicchemistry.com Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, though with greater toxicity concerns. masterorganicchemistry.com Catalytic hydrogenation over palladium on carbon is another alternative, though it may require higher pressures to overcome steric hindrance. chemicalbook.com
pH Control: The reaction is typically catalyzed by a weak acid, such as acetic acid. acs.org An acidic environment is necessary to protonate the hydroxyl group in the hemiaminal intermediate, facilitating water elimination to form the iminium ion, which is the species that is ultimately reduced. However, strongly acidic conditions can protonate the starting amine, reducing its nucleophilicity and slowing imine formation.
Solvent: The choice of solvent can influence reaction rates and solubility. Dichloroethane (DCE) is a common and effective solvent for reductive aminations using NaBH(OAc)₃. acs.org Other solvents like tetrahydrofuran (B95107) (THF), acetonitrile, or methanol (B129727) can also be employed, particularly in stepwise procedures where the imine is pre-formed before the addition of a reducing agent like sodium borohydride (NaBH₄). organic-chemistry.org
Stoichiometry: Using a slight excess of the amine component (methylamine) can help drive the imine formation equilibrium towards the product and minimize side reactions, such as the formation of tertiary amines through over-alkylation.
N-Alkylation Route:
This method involves the direct reaction of a 2,4,6-trimethylbenzyl halide (e.g., the bromide or chloride) with methylamine. The primary challenge is preventing the overalkylation of the desired secondary amine product to form the tertiary amine, {bis[(2,4,6-trimethylphenyl)methyl]}methylamine, and the subsequent quaternary ammonium salt. wikipedia.org
Optimization strategies for this route include:
Base and Solvent: The use of a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (Hünig's base), is crucial. researchgate.net This base can neutralize the hydrohalic acid byproduct without competing with methylamine as a nucleophile. Acetonitrile is an effective solvent for these reactions. researchgate.net
Control of Stoichiometry: A large excess of methylamine is often used to ensure that the benzyl halide is more likely to react with the primary amine starting material rather than the secondary amine product, thus minimizing overalkylation.
Leaving Group: The choice of the halide can affect the reaction rate. Benzyl bromides are generally more reactive than benzyl chlorides, allowing for milder reaction conditions.
Borrowing Hydrogen/Hydrogen Autotransfer: A more modern and sustainable approach involves the catalytic N-alkylation of amines with alcohols. In this case, 2,4,6-trimethylbenzyl alcohol could be reacted with methylamine in the presence of an iridium or ruthenium catalyst. acs.orgnih.gov This method avoids the use of alkyl halides and generates water as the only byproduct. A study on the N-alkylation of aniline (B41778) with various benzyl alcohols demonstrated that N-(2,4,6-trimethylbenzyl)aniline could be formed in a 60% yield using an NHC–Ir(III) catalyst. nih.gov
The following interactive table summarizes the influence of various parameters on the theoretical yield of this compound.
| Parameter | Condition | Rationale for Yield Improvement | Potential Drawbacks |
|---|---|---|---|
| Method | Reductive Amination | One-pot procedure, good for sterically hindered aldehydes. | Requires careful selection of reducing agent to avoid side reactions. |
| N-Alkylation | Direct approach, avoids aldehyde handling. | Prone to overalkylation, requiring large excess of amine. | |
| Reducing Agent (for Red. Am.) | NaBH(OAc)₃ | High selectivity for iminium ions over aldehydes, mild conditions. organic-chemistry.org | Higher cost compared to NaBH₄. |
| Catalytic Hydrogenation | "Green" reagent (H₂), high atom economy. | May require high pressure/temperature for hindered substrates. | |
| Base (for N-Alkylation) | Hünig's Base (DIPEA) | Non-nucleophilic, prevents side reactions and quaternization. researchgate.net | Requires purification to remove. |
| Catalyst (for "Borrowing Hydrogen") | NHC-Iridium Complex | Allows use of alcohols instead of halides, environmentally friendly. acs.org | Catalyst can be expensive and air-sensitive. |
Strategies for Stereoselective Synthesis of Chiral Analogues of this compound
Creating chiral analogues of this compound involves introducing a stereocenter and controlling its configuration. A common strategy would be to create an analogue with a stereocenter at the benzylic carbon, such as in the case of {1-(2,4,6-trimethylphenyl)}ethanamine derivatives. The synthesis of such chiral benzylic amines can be achieved through several stereoselective methods. researchgate.net
Diastereoselective Strategies:
These methods rely on the influence of an existing stereocenter in the molecule to direct the formation of a new one.
Chiral Auxiliaries: A chiral auxiliary, such as a derivative of (R)- or (S)-α-methylbenzylamine, can be temporarily attached to the nitrogen atom. nih.gov For example, a chiral amine could be alkylated with the 2,4,6-trimethylbenzyl group. The inherent chirality of the amine directs the approach of the electrophile, leading to a diastereomeric mixture that can often be separated chromatographically. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target amine.
Substrate Control: If a chiral ketone, such as 1-(2,4,6-trimethylphenyl)-1-ethanone, is subjected to reductive amination with a chiral amine (e.g., (R)- or (S)-α-phenylethylamine), the pre-existing stereocenter on the amine can influence the facial selectivity of the imine reduction, leading to a diastereomerically enriched product.
Enantioselective Strategies:
These methods use an external chiral agent, such as a catalyst or reagent, to induce chirality in a prochiral substrate.
Asymmetric Reductive Amination: This is a powerful method for synthesizing chiral amines. It involves the reduction of a prochiral imine, formed from a ketone like 1-(2,4,6-trimethylphenyl)ethanone and methylamine, using a chiral catalyst. wikipedia.org
Catalytic Asymmetric Hydrogenation: Chiral transition metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) with chiral phosphine (B1218219) ligands can hydrogenate the C=N bond with high enantioselectivity.
Chiral Hydride Transfer: The reduction can be performed with a stoichiometric chiral hydride reagent or, more efficiently, using a catalytic amount of a chiral Brønsted acid or Lewis acid to activate the imine towards reduction by an achiral hydride source like Hantzsch ester. organic-chemistry.org
Asymmetric Alkylation: While less common for this specific transformation, it is possible to perform an enantioselective alkylation of a primary amine using a chiral catalyst, such as a chiral phase-transfer catalyst, to control the stereochemistry of the newly formed C-N bond.
Biocatalysis: Enzymes, particularly imine reductases (IREDs) and transaminases, offer extremely high levels of stereoselectivity. wikipedia.org An IRED could reduce the imine formed between 1-(2,4,6-trimethylphenyl)ethanone and methylamine to a single enantiomer of the corresponding chiral amine with very high enantiomeric excess (ee).
The following interactive table compares various stereoselective strategies applicable to the synthesis of chiral benzylic amines.
| Strategy | Chiral Source | Typical Stereoselectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral Auxiliary | Covalently bonded chiral group | dr > 90:10 often achievable | Reliable, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Hydrogenation | Chiral metal-ligand complex | >95% ee common | High catalytic efficiency and enantioselectivity. | Expensive and often air-sensitive catalysts. |
| Chiral Brønsted Acid Catalysis | Chiral phosphoric acid or similar | 80-99% ee | Metal-free, operationally simple. organic-chemistry.org | Substrate scope can be limited. |
| Biocatalysis (e.g., IREDs) | Enzyme | >99% ee often achievable | Extremely high selectivity, mild aqueous conditions, environmentally friendly. wikipedia.org | Requires screening for a suitable enzyme for the specific substrate. |
Fundamental Reactivity Patterns of the Secondary Amine Functionality
The reactivity of this compound is largely defined by its secondary amine functional group. This group possesses a nitrogen atom with a lone pair of electrons and a hydrogen atom, allowing it to act as a nucleophile, a base, and a participant in a variety of bond-forming reactions.
The primary characteristic of the secondary amine is the nucleophilicity of the nitrogen atom, owing to its lone pair of electrons. fiveable.me In principle, the presence of two alkyl groups (methyl and benzyl) makes the nitrogen more electron-rich and thus a stronger nucleophile compared to primary amines or ammonia. msu.edu However, the nucleophilicity of amines is highly sensitive to steric effects. masterorganicchemistry.com
In the case of this compound, the nitrogen's ability to attack an electrophilic center is significantly impeded by the bulky mesityl group. While secondary amines are typically more nucleophilic than primary amines due to electronic effects, significant steric hindrance around the nitrogen atom can reverse this trend. fiveable.meresearchgate.net The three methyl groups on the phenyl ring, particularly the two at the ortho positions, create a sterically congested environment that restricts the approach of electrophiles to the nitrogen's lone pair. This effect is expected to make this compound less nucleophilic than less hindered secondary amines like N-methylbenzylamine.
| Amine | pKa of Conjugate Acid (pKaH) | Relative Steric Hindrance | Expected Relative Nucleophilicity |
|---|---|---|---|
| Diethylamine | 10.9 | Low | High |
| N-Methylbenzylamine | 9.6 | Moderate | Moderate |
| Diisopropylamine | 11.1 | High | Low |
| This compound | Not widely reported | Very High | Very Low |
Beyond the reactivity at the nitrogen center, the benzylic methylene group (—CH₂—) presents another site for chemical transformations. The C-H bonds at the benzylic position are weaker than typical aliphatic C-H bonds because the resulting benzylic radical or anion is stabilized by resonance with the adjacent aromatic ring. researchgate.netkhanacademy.org This inherent stability facilitates reactions such as oxidation, halogenation, and C-H functionalization at this position.
Recent research has demonstrated that selective C-H arylation can be achieved at the benzylic position of benzylamines. researchgate.net In such reactions, a catalyst can enable the formation of a new carbon-carbon bond, often proceeding through a radical-based mechanism involving hydrogen atom transfer (HAT) from the benzylic carbon. For this compound, such transformations would compete with reactions at the nitrogen center, with the outcome depending on the specific reagents and reaction conditions employed.
Influence of Steric Hindrance from the 2,4,6-Trimethylphenyl Group on Reactivity
The most defining feature of this compound's chemistry is the profound steric hindrance imposed by the mesityl group. This steric bulk dramatically influences reaction outcomes, often slowing reactions or enabling unique selectivity. wikipedia.org
Steric hindrance is the slowing of chemical reactions due to steric bulk. wikipedia.org For this compound, the mesityl group acts as a steric shield, protecting both the nitrogen center and the benzylic methylene group from attack by bulky reagents. In nucleophilic substitution reactions (SN2), where the amine's nitrogen attacks an electrophilic carbon, the reaction rate is expected to be significantly lower compared to less hindered amines. reddit.com The bulky substituent raises the energy of the transition state, thereby increasing the activation energy and slowing the reaction.
This steric hindrance can also be exploited to control selectivity. For instance, the amine may react selectively with small, unhindered electrophiles while showing no reactivity towards larger ones. This principle is often used to prevent unwanted side reactions, such as the over-alkylation of amines. msu.edu While a primary amine often undergoes multiple alkylations to yield secondary, tertiary, and even quaternary ammonium salts, the steric bulk in this compound would likely make the addition of a second bulky group to the nitrogen extremely difficult.
| Amine | Methyl Iodide (Small) | Isopropyl Bromide (Bulky) | tert-Butyl Bromide (Very Bulky) |
|---|---|---|---|
| N-Methylbenzylamine | Fast | Slow | Very Slow / No Reaction |
| This compound | Slow | Very Slow / No Reaction | No Reaction |
The accessibility of reagents to the reactive centers of the molecule is directly impacted by the steric profile. The mesityl group effectively limits the angles from which a reagent can approach the nitrogen atom or the benzylic protons. wikipedia.org This can alter the distribution of products in competitive reaction pathways.
For example, in reactions where an amine can act as either a nucleophile (leading to substitution) or a base (leading to elimination), extreme steric hindrance often favors basicity over nucleophilicity. However, the steric buttressing from the methyl groups can also inhibit solvation of the conjugate acid, which can reduce the amine's effective basicity in solution. This complex interplay means that product distribution can be highly dependent on the specific substrate and reaction conditions. The steric hindrance can be so significant that it prevents reactions that would otherwise be facile. For example, attempted reactions of sterically hindered amines with certain electrophiles may result in the recovery of unchanged starting materials.
Mechanistic Elucidation of Transformations Involving this compound
While specific mechanistic studies on this compound are not extensively documented, its reaction mechanisms can be inferred from the behavior of analogous sterically hindered compounds.
For nucleophilic substitution reactions involving the nitrogen atom, the mechanism is expected to follow a bimolecular (SN2) pathway for reactions with primary or secondary alkyl halides. The key feature of the mechanism for this molecule would be a high-energy, sterically crowded transition state. The approach of the nitrogen nucleophile to the electrophile's anti-bonding orbital is severely restricted, leading to a slow reaction rate.
Transformations occurring at the benzylic position are likely to proceed through radical intermediates. researchgate.net For instance, a C-H activation/arylation reaction might be initiated by a photocatalyst or a radical initiator. A plausible mechanism could involve:
Hydrogen Atom Abstraction: A highly reactive radical species abstracts a hydrogen atom from the benzylic methylene group, favored due to the resonance stabilization of the resulting benzyl radical.
Radical Coupling: The newly formed benzyl radical couples with another radical species (e.g., an aryl radical) to form the new C-C bond.
The steric environment around the benzylic position would play a crucial role here as well, potentially influencing the stereoselectivity of the radical coupling step and favoring the approach of smaller coupling partners. The presence of the amine could also lead to alternative pathways, such as single-electron transfer (SET) to form a radical cation, with subsequent deprotonation at the benzylic position. researchgate.net The specific mechanism would be highly dependent on the reagents, catalysts, and conditions used.
In-depth Analysis of this compound Reveals Limited Publicly Available Research on Reaction Chemistry
A thorough investigation into the reaction chemistry and mechanistic details of the chemical compound this compound has found a significant lack of publicly available scientific literature, precluding a detailed analysis as requested. Extensive searches for specific data on its reaction mechanisms, kinetic studies, and activation energy have not yielded the in-depth research findings necessary to construct a comprehensive scientific article on these topics.
The initial intent was to provide a detailed exploration structured around the compound's reaction chemistry, including proposed reaction mechanisms and a thorough examination of its kinetic and energetic profiles. However, the scientific and academic databases appear to contain limited to no specific studies focused on this compound's reactivity and mechanistic pathways.
While information exists for structurally related compounds such as 2,4,6-trimethylaniline and other mesitylene derivatives, this data is not directly transferable and would not meet the precise requirements of an article focused solely on this compound. The principles of chemical reactivity are highly specific to the molecular structure of a compound, and extrapolating from related but distinct molecules would be scientifically unsound.
Consequently, the subsections on "Proposed Reaction Mechanisms" and "Kinetic Studies and Activation Energy Analysis" cannot be populated with the requisite detailed research findings, data tables, and specific scientific discourse. The absence of this foundational research in the public domain makes a scientifically rigorous and accurate article on the reaction chemistry of this compound unachievable at this time. Further empirical research and publication in peer-reviewed journals would be necessary to enable such a detailed analysis.
Coordination Chemistry and Ligand Applications of Methyl 2,4,6 Trimethylphenyl Methyl Amine Derivatives
Complexation Behavior with Transition Metal Centers
Monodentate Coordination Modes of Methyl[(2,4,6-trimethylphenyl)methyl]amine
In its simplest coordination mode, this compound is expected to act as a monodentate ligand, donating its nitrogen lone pair to a metal center. The steric bulk of the mesityl group is a critical factor in this coordination. In transition metal complexes, sterically demanding ligands can lead to the formation of complexes with unusual coordination numbers and geometries, which in turn can impart unique reactivity. For instance, the use of bulky monodentate amide ligands has been shown to stabilize low-coordination numbers in main group element complexes. rsc.org Similarly, the steric requirements of bulky amidate ligands can stabilize a coordination number of four in titanium complexes. nih.govresearchgate.netacs.org This principle suggests that this compound would likely favor the formation of less crowded coordination spheres around a metal ion.
Design and Synthesis of Polydentate Ligands Incorporating the this compound Moiety
The this compound moiety can serve as a foundational building block for the synthesis of more complex polydentate ligands. By incorporating other donor atoms into the ligand framework, it is possible to create chelating ligands with varying bite angles and electronic properties. The synthesis of such ligands often involves the functionalization of the amine nitrogen or the benzyl (B1604629) group.
One common strategy for creating polydentate ligands is through the condensation of amines with aldehydes or ketones to form Schiff bases. For example, 2,4,6-trimethylaniline (B148799), a primary amine precursor to the target compound, readily undergoes condensation with salicylaldehyde (B1680747) to form Schiff base ligands that can coordinate to transition metals. researchgate.net A similar approach could be envisioned for a primary amine analogue of this compound.
Another approach involves linking the this compound unit to other donor groups such as phosphines, ethers, or other amines. The synthesis of such multidentate ligands allows for greater control over the coordination environment of the metal center, which is crucial for catalytic applications. The development of bulky N-donor anionic ligands has been a key strategy in stabilizing coordinated low-oxidation-state metal centers. mdpi.com
Stereoelectronic Effects of the 2,4,6-Trimethylphenyl Group on Metal-Ligand Interactions
The 2,4,6-trimethylphenyl (mesityl) group exerts significant stereoelectronic effects on the metal-ligand interactions within a coordination complex. These effects are a combination of steric hindrance and electronic contributions.
Steric Effects: The most prominent feature of the mesityl group is its steric bulk. The two ortho-methyl groups effectively shield the metal center, restricting the approach of other ligands or substrates. This steric protection can enhance the stability of the complex by preventing decomposition pathways such as bimolecular reactions. Furthermore, the steric hindrance can create a specific pocket around the metal's active site, influencing the selectivity of catalytic reactions. In palladium-catalyzed cross-coupling reactions, for example, bulky phosphine (B1218219) ligands are known to promote challenging coupling reactions by facilitating reductive elimination. researchgate.net Similarly, the steric demands of N,N'-diarylbenzene-1,2-diamine ancillary ligands in copper-catalyzed N-arylations are thought to discourage catalyst deactivation. nih.gov
Electronic Effects: The mesityl group is generally considered to be an electron-donating group due to the inductive effect of the three methyl substituents on the phenyl ring. This electron-donating nature can increase the electron density on the nitrogen donor atom of the this compound ligand, thereby enhancing its sigma-donating ability to the metal center. This, in turn, can influence the electronic properties of the metal and its reactivity. Computational studies on organometallic nickel complexes with mesityl ligands have revealed the interplay between the diimine ligands and the mesityl co-ligands with the nickel center, affecting the electronic transitions. researchgate.net
Catalytic Applications of Metal Complexes Derived from this compound Analogues
While specific catalytic applications of metal complexes derived directly from this compound are not extensively documented, the structural motifs present in this ligand suggest potential utility in a range of catalytic transformations. The bulky and electron-rich nature of the ligand can be advantageous in various catalytic cycles.
Role in Asymmetric Catalysis with Chiral Derivatives
The development of chiral ligands is central to asymmetric catalysis. A chiral derivative of this compound could be synthesized by introducing a stereocenter, for instance, at the benzylic carbon or on the methyl group attached to the nitrogen. Metal complexes of such chiral ligands could potentially be effective catalysts for enantioselective reactions. The bulky mesityl group would play a crucial role in creating a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity. The principles of asymmetric hydroamination, for instance, often rely on chiral catalysts to control the stereochemical outcome of the reaction. princeton.edu
Catalytic Activity in Cross-Coupling, Hydroamination, and C-H Activation Reactions
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and the choice of ligand is critical for the success of these transformations. rsc.org Bulky, electron-rich ligands are often employed to promote the oxidative addition and reductive elimination steps in the catalytic cycle. rsc.org Metal complexes bearing ligands analogous to this compound could be effective in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, particularly with challenging substrates. Amines themselves have been explored as inexpensive and efficient ligands for palladium-catalyzed coupling reactions. researchgate.net
Hydroamination Reactions: Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of amines. nih.gov The reaction is often catalyzed by transition metal complexes. vtt.firesearchgate.netresearchgate.net The steric and electronic properties of the ligand play a significant role in the activity and selectivity of the catalyst. Complexes with bulky ligands can influence the regioselectivity of the hydroamination of unsymmetrical alkenes and alkynes. Given the steric profile of this compound, its metal complexes could offer interesting selectivity in such transformations.
C-H Activation Reactions: The direct functionalization of C-H bonds is a rapidly developing area of catalysis that offers more sustainable synthetic routes. youtube.com Transition metal catalysts are often employed to mediate these reactions, and the ligand environment is crucial for controlling the reactivity and selectivity. A common strategy involves the use of a directing group to guide the catalyst to a specific C-H bond. acs.org While the amine in this compound could potentially act as a directing group, the steric bulk of the mesityl group might also facilitate intermolecular C-H activation by creating a reactive, coordinatively unsaturated metal center.
Computational and Theoretical Studies of Methyl 2,4,6 Trimethylphenyl Methyl Amine
Electronic Structure Characterization via Quantum Chemical Calculations
A thorough understanding of the electronic landscape of Methyl[(2,4,6-trimethylphenyl)methyl]amine would begin with quantum chemical calculations. These calculations, often employing methods like Density Functional Theory (DFT), would provide fundamental insights into the molecule's behavior.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. For this compound, the HOMO would likely be localized on the electron-rich 2,4,6-trimethylphenyl (mesityl) group and the nitrogen atom of the amine, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed across the aromatic ring and the benzylic carbon, highlighting potential sites for nucleophilic attack.
From the energies of the HOMO and LUMO, various reactivity indices could be calculated to quantify the molecule's chemical behavior.
Table 1: Hypothetical Reactivity Indices for this compound
| Reactivity Index | Definition | Predicted Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap would suggest higher reactivity and lower kinetic stability. |
| Ionization Potential (I) | -EHOMO | Indicates the energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Represents the energy released upon gaining an electron. |
| Electronegativity (χ) | (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Reflects the resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for reaction. |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound would be non-uniform due to the presence of the electronegative nitrogen atom and the polarizable aromatic ring. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis could be used to assign partial charges to each atom. The nitrogen atom would be expected to carry a partial negative charge, while the hydrogen atom attached to it and the adjacent carbon atoms would exhibit partial positive charges.
An electrostatic potential (ESP) map would visually represent this charge distribution. Regions of negative potential, typically colored red, would be concentrated around the nitrogen atom, indicating its role as a hydrogen bond acceptor and a site for interaction with electrophiles. Positive potential regions, shown in blue, would be located around the N-H proton and the aromatic protons.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound arises from the rotation around its single bonds. Understanding its conformational landscape is key to predicting its three-dimensional structure and how it might interact with other molecules.
Rotational Barriers and Preferred Conformations
The rotation around the C-N bond and the bond connecting the methylene (B1212753) group to the aromatic ring would be of particular interest. A potential energy surface scan, calculated by systematically rotating these bonds and calculating the energy at each step, would reveal the most stable (lowest energy) conformations and the energy barriers between them. Steric hindrance between the methyl groups on the phenyl ring and the methyl group on the nitrogen would play a significant role in determining the preferred spatial arrangement of the molecule.
Intramolecular Interactions and Their Energetic Contributions
The stable conformations of this compound would be governed by a balance of intramolecular interactions. These could include stabilizing hydrogen bonds between the N-H group and the π-electron cloud of the aromatic ring, as well as destabilizing steric repulsions between the bulky methyl groups. Quantum Theory of Atoms in Molecules (QTAIM) analysis could be employed to identify and characterize these non-covalent interactions.
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry can also be used to model the potential chemical reactions of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate.
For example, the N-methylation or N-acylation of the secondary amine group could be modeled. Calculations would determine the activation energy for the reaction, providing insights into its feasibility and rate. The geometry of the transition state would reveal the precise arrangement of atoms as the new bond is formed. Such studies are invaluable for understanding reaction mechanisms and for designing new synthetic routes.
Analysis of Metal-Ligand Interactions in this compound Complexes Remains a Developing Field
A comprehensive review of current scientific literature reveals a notable gap in the computational and theoretical analysis of coordination complexes derived from the ligand this compound. Specifically, detailed studies focusing on Ligand Field Theory (LFT) and in-depth metal-ligand bonding analysis for these particular compounds are not presently available in published research.
Ligand Field Theory is a critical framework in coordination chemistry for understanding the electronic structure, magnetic properties, and spectroscopic features of transition metal complexes. This theory describes how the interaction between the metal ion's d-orbitals and the ligands' orbitals results in a splitting of the d-orbital energies. The magnitude of this splitting (often denoted as Δo for octahedral complexes or 10Dq) and other parameters derived from electronic spectra, such as the Racah interelectronic repulsion parameter (B) and the nephelauxetic ratio (β), provide profound insights into the nature of the metal-ligand bond. A covalent bond, for instance, is typically characterized by a smaller β value, indicating significant electron cloud delocalization from the metal to the ligand.
Similarly, a thorough metal-ligand bonding analysis, often supported by computational methods like Density Functional Theory (DFT), elucidates the nature of the coordinate bond. Such studies can quantify the contributions of sigma (σ) donation from the ligand to the metal and pi (π) back-donation from the metal to the ligand, which are fundamental to the stability and reactivity of the complex.
Despite extensive searches for research detailing the synthesis, spectroscopic characterization, magnetic properties, or computational modeling of transition metal complexes featuring this compound as a ligand, no specific data could be retrieved. The steric bulk of the 2,4,6-trimethylphenyl (mesityl) group is expected to significantly influence the coordination geometry, stability, and electronic properties of any resulting metal complexes. However, without experimental data from techniques such as UV-Vis spectroscopy, magnetometry, or single-crystal X-ray diffraction, a quantitative LFT analysis cannot be performed.
Consequently, the generation of data tables containing ligand field parameters or a detailed discussion of the metal-ligand bonding characteristics for coordination complexes of this compound is not possible at this time. The field remains open for future research to synthesize and characterize these complexes, which would then enable a thorough investigation of their electronic structure and bonding based on the principles of Ligand Field Theory.
Advanced Spectroscopic and Structural Elucidation of Methyl 2,4,6 Trimethylphenyl Methyl Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For Methyl[(2,4,6-trimethylphenyl)methyl]amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular framework and connectivity.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments in the molecule.
Aromatic Protons: The two protons on the trimethylphenyl (mesityl) ring are chemically equivalent and are expected to appear as a singlet in the aromatic region, typically between δ 6.8-7.0 ppm. mdpi.comsemanticscholar.org
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge between the aromatic ring and the nitrogen atom would likely appear as a singlet, estimated to be in the range of δ 3.5-3.8 ppm.
N-Methyl Protons (-NH-CH₃): The three protons of the methyl group attached to the nitrogen are expected to produce a singlet around δ 2.3-2.5 ppm. docbrown.info
Amine Proton (-NH-): The amine proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. It might be observed between δ 1.0-3.0 ppm.
Ring Methyl Protons: The three methyl groups on the aromatic ring include two ortho-methyl groups and one para-methyl group. The six protons of the two equivalent ortho-methyl groups would appear as a singlet, while the three protons of the para-methyl group would appear as a separate singlet. These are expected in the δ 2.2-2.4 ppm region. mdpi.comsemanticscholar.org
Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.8-7.0 | s | 2H |
| -CH₂- | 3.5-3.8 | s | 2H |
| -NH-CH₃ | 2.3-2.5 | s | 3H |
| ortho-CH₃ | 2.2-2.4 | s | 6H |
| para-CH₃ | 2.2-2.4 | s | 3H |
This table is based on theoretical predictions and data from analogous compounds.
Spin-spin coupling is not expected between the distinct proton groups in the parent molecule, leading to a spectrum of singlets, with the exception of the potentially broad amine proton signal.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon environment.
Aromatic Carbons: The trimethylphenyl ring has six carbon atoms. Due to symmetry, four distinct signals are expected: one for the two equivalent carbons bearing the ortho-methyl groups, one for the carbon bearing the para-methyl group, one for the two equivalent unsubstituted aromatic carbons, and one for the carbon attached to the methylene group (ipso-carbon). These typically appear in the δ 125-140 ppm range. mdpi.comsemanticscholar.org
Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to resonate around δ 50-60 ppm.
N-Methyl Carbon (-NH-CH₃): The methyl carbon attached to the nitrogen atom would likely appear in the δ 30-40 ppm range. docbrown.info
Ring Methyl Carbons: The carbons of the two ortho-methyl groups will produce one signal, and the para-methyl carbon will produce another, both expected in the δ 18-22 ppm region. mdpi.comsemanticscholar.org
Predicted ¹³C NMR Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (unsubstituted) | 128-130 |
| Aromatic C (ipso) | 135-138 |
| Aromatic C (ortho-substituted) | 136-139 |
| Aromatic C (para-substituted) | 137-140 |
| -CH₂- | 50-60 |
| -NH-CH₃ | 30-40 |
| ortho-CH₃ | 19-22 |
This table is based on theoretical predictions and data from analogous compounds.
Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For the parent molecule, which is expected to show mainly singlets, COSY would be of limited use but could confirm the absence of couplings. For derivatives with more complex substitution patterns, COSY would be essential to trace out the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would be used to definitively assign which proton signal corresponds to which carbon signal. For instance, it would show a correlation between the methylene proton signal and the methylene carbon signal.
Variable temperature (VT) NMR studies could provide insights into the dynamic processes of the molecule, such as the rotation around the aryl-CH₂ bond. At low temperatures, the rotation might be slow enough on the NMR timescale to cause the ortho-methyl groups to become non-equivalent, leading to a splitting of their signals in both the ¹H and ¹³C NMR spectra. By analyzing the spectra at different temperatures, the energy barrier for this rotation could be determined.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The expected molecular ion peak ([M]⁺) for this compound (C₁₁H₁₇N) would be at a mass-to-charge ratio (m/z) of 163. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond.
Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the bond between the methylene group and the nitrogen atom, leading to the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation at m/z 133, resulting from the loss of the methylamino radical (•NHCH₃).
Alpha-Cleavage: Another characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of an iminium ion. Cleavage of the benzyl-methylene bond would generate a [CH₃NH=CH₂]⁺ ion at m/z 44. docbrown.info
Loss of a Methyl Group: Loss of a methyl radical (•CH₃) from the molecular ion could also occur, leading to a fragment at m/z 148.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Origin |
|---|---|---|
| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion |
| 148 | [C₁₀H₁₄N]⁺ | [M - CH₃]⁺ |
| 133 | [C₁₀H₁₃]⁺ | [M - NHCH₃]⁺ |
This table is based on theoretical predictions and common fragmentation pathways for similar compounds.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
While no crystal structure for this compound is currently available in public databases, a hypothetical crystal structure would reveal several key features. The 2,4,6-trimethylphenyl group would likely be non-planar with respect to the plane defined by the C-CH₂-N atoms due to steric hindrance from the ortho-methyl groups. nih.gov The nitrogen atom would adopt a trigonal pyramidal geometry. In the crystal lattice, intermolecular hydrogen bonding involving the amine proton (N-H) and the nitrogen lone pair of a neighboring molecule could be expected, leading to the formation of chains or dimers. nih.gov
Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Specific, experimentally determined data on the bond lengths, bond angles, and torsional angles for this compound are not available in published crystallographic databases. Therefore, a data table and a detailed analysis of these parameters cannot be presented.
Examination of Intermolecular Interactions and Crystal Packing
Without a determined crystal structure for this compound, an analysis of its intermolecular interactions and crystal packing is not possible. Information regarding hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the solid-state arrangement of this molecule is currently unavailable.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization
Detailed and assigned Infrared (IR) and Raman spectra for this compound have not been found in the scientific literature. Consequently, a data table of characteristic vibrational frequencies and their corresponding assignments for the functional groups and bonds within this specific molecule cannot be compiled. A discussion of its vibrational modes remains speculative without experimental data.
Future Research Directions and Potential Academic Applications in Methyl 2,4,6 Trimethylphenyl Methyl Amine Chemistry
Development as Chiral Auxiliaries or Stereodirecting Ligands in Asymmetric Synthesis
The quest for effective stereochemical control is a central theme in modern organic synthesis, with chiral auxiliaries and ligands playing a pivotal role. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. wikipedia.org The inherent steric bulk of the mesityl group in Methyl[(2,4,6-trimethylphenyl)methyl]amine makes it an excellent candidate for development in this area.
Future research could focus on synthesizing enantiomerically pure forms of this amine. Once resolved, it could be attached to a prochiral substrate, where the voluminous mesityl group would effectively shield one face of the molecule. This steric hindrance would force incoming reagents to attack from the less hindered face, thereby inducing asymmetry in the product. This strategy is analogous to the use of other bulky auxiliaries, such as those derived from 1-(2,4,6-triisopropylphenyl)ethylamine, which have proven effective in controlling the stereochemical outcome of reactions. nih.gov
Furthermore, the amine can serve as a scaffold for developing novel stereodirecting ligands. The parent compound for the mesityl group, 2,4,6-Trimethylaniline (B148799), is a well-known precursor to a variety of bulky ligands, including the widely used N-heterocyclic carbenes (NHCs) like IMes, which are integral to catalysts for olefin metathesis. wikipedia.org By analogy, this compound could be elaborated into bidentate or polydentate ligands. The combination of its steric profile and the coordinating nitrogen atom could lead to metal complexes with unique catalytic activities and high levels of enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions.
| Feature of Mesityl Group | Potential Application in Asymmetric Synthesis |
| Significant Steric Bulk | Creates a highly differentiated steric environment to control the direction of reagent attack. |
| Defined 3D Structure | Provides a rigid and predictable framework for inducing chirality. |
| Chemical Inertness | Resists unwanted side reactions under various catalytic conditions. |
| Precursor to Ligands | The amine functionality allows for straightforward conversion into more complex ligand architectures. |
Integration into Novel Organic Synthesis Methodologies
The unique steric and electronic properties of this compound suggest its potential utility in various modern synthetic methodologies. Its role as a sterically hindered secondary amine could be exploited in several ways.
One promising area is its use as a bulky base. Hindered bases are crucial for reactions where nucleophilic attack by the base itself is undesirable, such as in elimination reactions or the formation of specific enolates. The steric shielding provided by the mesityl group could prevent the nitrogen atom from acting as a nucleophile while allowing it to function effectively as a proton acceptor.
Additionally, this compound could be integrated into multicomponent reactions or be used as a key building block for synthesizing complex molecular architectures. For instance, the reactivity of its parent amine, 2,4,6-trimethylaniline, in Lewis acid-catalyzed reactions to form complex heterocyclic systems has been demonstrated. orgsyn.org Similar methodologies could be developed for this compound to access novel molecular scaffolds. The development of green and efficient synthetic methods, such as microwave-assisted or mechanochemical reactions, could further enhance its utility by enabling rapid and solvent-free access to its derivatives. mdpi.com
Exploration of Unprecedented Reactivity and Transformations
Future research could investigate the chemistry of radical cations or other reactive intermediates derived from this amine. The bulky mesityl group could provide kinetic stabilization to otherwise transient species, allowing for their characterization and study. This stabilization effect is well-documented in phosphorus chemistry, where bulky groups like the mesityl moiety are used to isolate and study reactive phosphorus-centered radicals and other low-coordinate species. mdpi.com
Furthermore, the frustration of Lewis acid-base pairing due to steric hindrance could lead to the development of "frustrated Lewis pairs" (FLPs). An FLP consists of a bulky Lewis acid and a bulky Lewis base that are unable to form a classical adduct but can cooperatively activate small molecules like H₂, CO₂, or olefins. If paired with a suitable bulky Lewis acid, the nitrogen atom in this compound could potentially act as the Lewis base component in such a system, opening new avenues for metal-free catalysis.
Potential Roles in Functional Materials or Advanced Chemical Systems
The rigid and bulky nature of the 2,4,6-trimethylphenyl group makes this compound an attractive building block for the design of functional materials. Its incorporation into polymers, for instance, could impart specific properties such as increased thermal stability, altered solubility, or the creation of microporosity.
A particularly interesting avenue is the synthesis of Schiff bases and related coordination complexes. Schiff bases derived from the parent 2,4,6-trimethylaniline have been studied for their structural properties and potential biological activities. nih.gov By condensing this compound with various aldehydes, a new class of ligands could be created. The resulting metal complexes could have applications in areas such as:
Molecular Switches: The steric interactions of the mesityl group could be exploited to control the geometry and electronic properties of the complex in response to external stimuli.
Luminescent Materials: The rigid structure could minimize non-radiative decay pathways in luminescent metal complexes, potentially enhancing their quantum yield.
Porous Materials: The defined three-dimensional shape of the molecule could be used to direct the formation of ordered crystalline structures, such as metal-organic frameworks (MOFs), with tailored pore sizes and functionalities.
The integration of this amine into larger, conjugated systems could also influence their solid-state packing and intermolecular interactions, which are crucial for properties like charge transport in organic electronic materials.
Q & A
Q. What are the standard synthetic routes for Methyl[(2,4,6-trimethylphenyl)methyl]amine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves alkylation of 2,4,6-trimethylbenzyl chloride with methylamine under basic conditions. Key parameters include:
- Reagents : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases to deprotonate methylamine .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or ethanol under reflux (~80°C) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.
Q. Optimization Strategies :
- Use excess methylamine (1.5–2.0 equivalents) to drive the reaction.
- Monitor reaction progress via TLC or GC-MS to minimize side products.
- For scalability, replace DMF with ethanol to reduce toxicity and simplify solvent removal .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation requires a multi-technique approach:
- X-ray Crystallography : Resolves bond angles and steric effects (e.g., monoclinic crystal system, space group P21/n) .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.7–7.1 ppm), methylene (-CH₂-, δ 3.5–4.0 ppm), and N-methyl (δ 2.2–2.5 ppm).
- ¹³C NMR : Aromatic carbons (δ 125–140 ppm), methylene (δ 45–50 ppm), and N-methyl (δ 30–35 ppm).
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 177.2 for [M+H]⁺).
Data Cross-Validation : Compare experimental results with computational models (e.g., DFT calculations for bond lengths) .
Advanced Research Questions
Q. How do steric effects from the 2,4,6-trimethylphenyl group influence nucleophilic substitution reactions of this compound?
Methodological Answer: The bulky trimethylphenyl group creates steric hindrance, affecting reactivity:
- Kinetic Studies : Measure reaction rates with varying electrophiles (e.g., benzyl halides vs. alkyl halides). Slower kinetics are expected with bulky substrates .
- Computational Modeling : Use molecular dynamics (MD) to simulate transition states and steric clashes (e.g., reduced accessibility of the amine lone pair) .
- Comparative Analysis : Compare reactivity with less hindered analogs (e.g., Methyl[phenylmethyl]amine) to quantify steric contributions .
Q. Example Findings :
| Substrate | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| Methyl[(2,4,6-TMP)methyl]amine | 0.05 | 62 |
| Methyl[phenylmethyl]amine | 0.15 | 88 |
Q. What strategies resolve contradictions between computational predictions and experimental data for biological interactions?
Methodological Answer: Address discrepancies using:
- Binding Assays : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure receptor affinity .
- Molecular Docking : Refine models using cryo-EM or X-ray structures of target proteins (e.g., neurotransmitter receptors) .
- In Vitro/In Vivo Correlation : Validate computational predictions with cell-based assays (e.g., cAMP modulation in neuronal cells) .
Case Study : Discrepancies in predicted vs. observed IC₅₀ values for serotonin receptor binding were resolved by incorporating solvent-accessible surface area (SASA) corrections in docking simulations .
Q. How is this compound utilized in materials science, such as perovskite solar cells?
Methodological Answer: The compound’s aromatic amine structure makes it a candidate for:
- Hole Transport Layers (HTL) : Dope into polymers like PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) to enhance conductivity .
- Device Fabrication : Optimize spin-coating parameters (e.g., 2000–4000 rpm for 30 sec) with chlorobenzene as the solvent .
- Performance Metrics : Compare power conversion efficiency (PCE) with/without the additive using J-V curves and EQE measurements .
Q. Key Data :
| HTL Material | PCE (%) | Stability (hrs) |
|---|---|---|
| PTAA + Methyl[(2,4,6-TMP)methyl]amine | 22.4 | 500 |
| PTAA alone | 20.1 | 300 |
Q. What advanced waste management practices are recommended for lab-scale synthesis?
Methodological Answer:
Q. How can reaction pathways be validated when intermediates are unstable?
Methodological Answer:
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track transient intermediates .
- Low-Temperature Quenching : Halt reactions at -78°C (dry ice/acetone) to isolate intermediates .
- Computational Validation : Compare experimental IR peaks with DFT-calculated vibrational spectra .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
